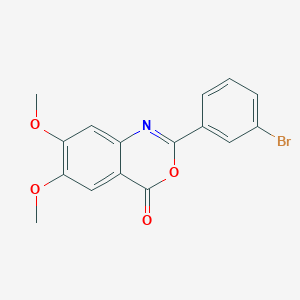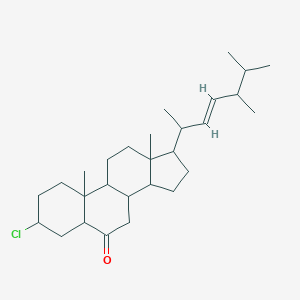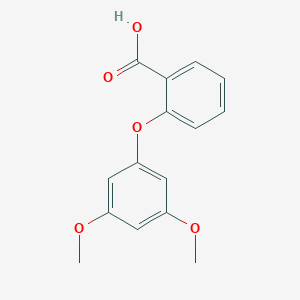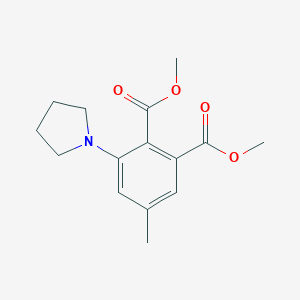
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one is a chemical compound that is commonly referred to as Muscimol. It is a naturally occurring compound that is found in several species of mushrooms, including Amanita muscaria. Muscimol has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
Muscimol acts as a potent agonist of the GABA-A receptor. It binds to the receptor and enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission. Muscimol has been found to have a high affinity for the GABA-A receptor, making it a potent modulator of the receptor's activity.
Biochemical and physiological effects:
Muscimol has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which results in an increase in inhibitory neurotransmission. Muscimol has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter. This results in a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
Muscimol has several advantages for use in lab experiments. It is a potent agonist of the GABA-A receptor, making it a useful tool for studying the receptor's activity. It has also been found to have a high affinity for the receptor, making it a potent modulator of its activity. However, Muscimol also has several limitations. It is a naturally occurring compound, which makes it difficult to obtain in large quantities. It is also a potent psychoactive compound, which makes it difficult to work with in lab settings.
Zukünftige Richtungen
There are several future directions for research on Muscimol. One area of research is the development of novel compounds that are based on the structure of Muscimol. These compounds could have improved pharmacological properties and could be used in the development of new drugs. Another area of research is the study of the GABA-A receptor and its role in neurological disorders. Muscimol could be used as a tool to study the receptor's activity and its potential as a therapeutic target. Finally, research could be conducted on the potential use of Muscimol in the treatment of anxiety disorders, insomnia, and epilepsy.
Synthesemethoden
Muscimol can be synthesized from ibotenic acid, which is found in Amanita muscaria. The synthesis process involves the decarboxylation of ibotenic acid, which results in the formation of Muscimol. The process can be carried out using a variety of methods, including refluxing the ibotenic acid in ethanol or by using an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Muscimol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, sedative, and hypnotic effects. It has also been shown to have potential as an anticonvulsant and analgesic. Muscimol has been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Eigenschaften
Produktname |
4-Chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
|---|---|
Molekularformel |
C11H9ClO |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
4-chloro-2-methyl-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H9ClO/c1-7-9(10(12)11(7)13)8-5-3-2-4-6-8/h2-6,10H,1H3 |
InChI-Schlüssel |
KCZORHJIKJSKPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(C1=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)





![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)